Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate
Description
Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate is a chiral amino ester featuring a 3-chlorophenyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or antimicrobial pathways. Its structure combines a methyl ester, a primary amine, and a chlorinated aromatic ring, which collectively influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 |
InChI Key |
HTDYPZMXWSPHDI-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=CC=C1)Cl)N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and methylamine.
Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The amine is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated processes ensures consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and function.
Pathways Involved: It may modulate signaling pathways involved in neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 3-chlorophenyl group distinguishes this compound from structurally similar derivatives. Key analogs include:
Key Observations:
- Bioactivity: Indole-containing analogs (e.g., 6-fluoroindole derivative) exhibit distinct biological profiles due to interactions with tryptophan-binding enzymes, whereas the 3-chlorophenyl variant may target chlorophenol-associated pathways .
Heterocyclic and Aliphatic Side-Chain Variants
Compounds with non-aromatic or heterocyclic side chains demonstrate divergent properties:
Key Observations:
- Conformational Flexibility: Aliphatic or heterocyclic side chains (e.g., piperidinone) introduce steric constraints and hydrogen-bonding sites, altering pharmacokinetic properties compared to rigid aromatic systems .
- Solubility: Hydrochloride salts (common in amino esters) enhance aqueous solubility, critical for in vivo applications .
Biological Activity
Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate, commonly referred to as a derivative of phenylalanine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₂ClNO₂
- Molecular Weight : 215.66 g/mol
- Solubility : Highly soluble in polar solvents, facilitating its use in biological assays.
The compound functions primarily through interaction with specific enzymes and receptors, influencing various biochemical pathways. Notably, it has been identified as a potential inhibitor of histone deacetylases (HDACs) , which play crucial roles in gene regulation and cancer progression. The inhibition of HDACs can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Biological Activities
-
Anticancer Properties :
- Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines are reported to be in the range of 10–15 μM, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin .
-
Neuroprotective Effects :
- Research has shown that the compound may protect neuronal cells from oxidative stress, thus holding potential for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This neuroprotective activity is attributed to its ability to modulate apoptotic pathways and reduce inflammation.
- Antimicrobial Activity :
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on HCT-116 cells revealed that treatment led to significant apoptosis, characterized by increased caspase activity and DNA fragmentation. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting HDACs .
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal damage, this compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and enhancing cell viability. This suggests its potential application in neurodegenerative disease therapies.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
